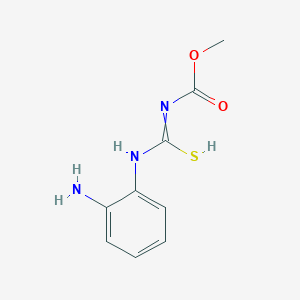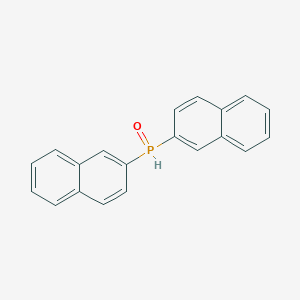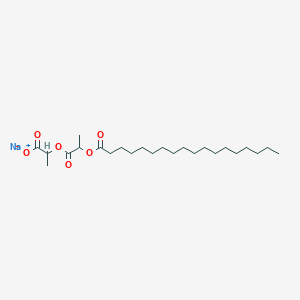
sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. The preparation methods typically involve multiple steps, including the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound requires scalable and cost-effective methods. The process involves optimizing the reaction conditions to ensure high efficiency and minimal waste. The use of advanced technologies and equipment is essential to achieve large-scale production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using various analytical techniques to confirm their structure and purity.
Scientific Research Applications
sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a probe or reagent for investigating biological processes. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential applications. The molecular targets may include enzymes, receptors, or other biomolecules, and the pathways involved could be related to metabolic or signaling processes.
Comparison with Similar Compounds
Similar Compounds: sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific structure and the resulting properties. These unique features make it suitable for particular applications that other similar compounds may not be able to achieve.
Conclusion
This compound is a compound with significant scientific importance. Its synthesis, reactions, applications, and mechanism of action provide valuable insights into its potential uses in various fields. Comparing it with similar compounds further emphasizes its unique properties and applications.
Properties
IUPAC Name |
sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFAPIRLUPAQCQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Diazaspiro[4.5]decan-7-yl(thiophen-3-yl)methanone](/img/structure/B8048664.png)
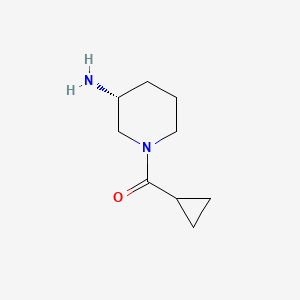
![Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone](/img/structure/B8048679.png)
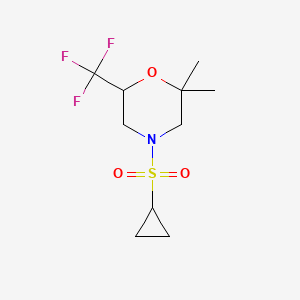
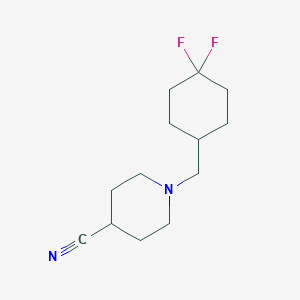
![Cyclopropyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8048704.png)
![2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone](/img/structure/B8048705.png)
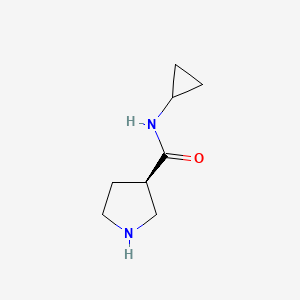
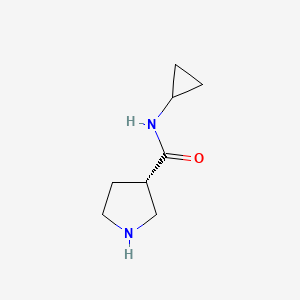
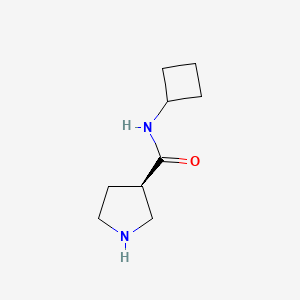
![2,7-Diazaspiro[4.5]decan-7-yl(thiophen-2-yl)methanone](/img/structure/B8048721.png)
